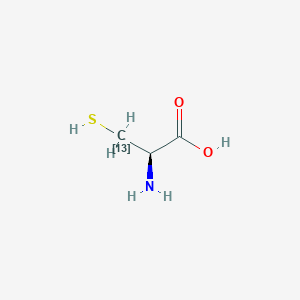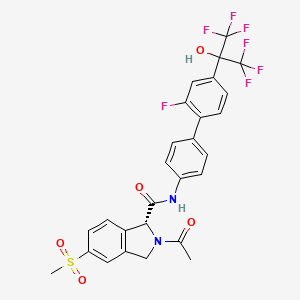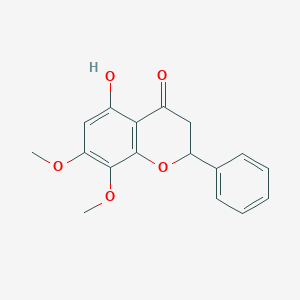
Nir-H2O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nir-H2O2 is a cell-permeable near-infrared fluorescent turn-on sensor that exhibits a significant turn-on near-infrared fluorescence signal in response to hydrogen peroxide upon excitation in the near-infrared region . This compound is primarily used for research purposes and is not intended for human consumption.
Preparation Methods
The preparation of Nir-H2O2 involves the synthesis of biocompatible single-dye near-infrared chemiluminescence nanoparticles. The process typically includes dissolving the dye, oxalate ester, and other components in tetrahydrofuran (THF) and then dropwise mixing with water under vortexing . The resulting nanoparticles have a hydrodynamic diameter of around 50 nm.
Chemical Reactions Analysis
Nir-H2O2 undergoes various chemical reactions, including oxidation and reduction. It is particularly effective in generating reactive oxygen species (ROS) such as hydroxyl radicals (•OH) through a Fenton-like reaction when catalyzed by copper sulfide in the presence of hydrogen peroxide . This reaction is enhanced by near-infrared laser irradiation, which improves the catalytic efficiency and antibacterial effects .
Scientific Research Applications
Nir-H2O2 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Nir-H2O2 involves the generation of reactive oxygen species (ROS) upon excitation by near-infrared light. The compound’s fluorescence is activated in the presence of hydrogen peroxide, leading to the production of hydroxyl radicals (•OH) through a Fenton-like reaction catalyzed by copper sulfide . This process enhances the antibacterial and antibiofilm efficacy of the compound .
Comparison with Similar Compounds
Nir-H2O2 is unique in its ability to generate a significant near-infrared fluorescence signal in response to hydrogen peroxide. Similar compounds include:
BODIPY–iron(III) coordination polymer nanoparticles: These compounds extend absorption to 1300 nm and are used for near-infrared photoacoustic imaging and chemodynamic/photothermal therapy.
Organic small molecular dyes: These dyes are effective photothermal agents for photothermal therapy due to their strong near-infrared absorption and low toxicity.
This compound stands out due to its high sensitivity and selectivity towards hydrogen peroxide, making it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C34H33BClNO4 |
|---|---|
Molecular Weight |
565.9 g/mol |
IUPAC Name |
[4-[[2-chloro-5-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl]oxymethyl]phenyl]-hydroxyborinate |
InChI |
InChI=1S/C34H33BClNO4/c1-4-37-29-11-6-5-10-27(29)34(2,3)32(37)17-14-23-8-7-9-24-18-25-19-28(36)31(20-30(25)41-33(23)24)40-21-22-12-15-26(16-13-22)35(38)39/h5-6,10-20,38H,4,7-9,21H2,1-3H3/b17-14+ |
InChI Key |
MAHNVUXIFBDIHD-SAPNQHFASA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)COC2=C(C=C3C=C4CCCC(=C4OC3=C2)/C=C/C5=[N+](C6=CC=CC=C6C5(C)C)CC)Cl)(O)[O-] |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=C(C=C3C=C4CCCC(=C4OC3=C2)C=CC5=[N+](C6=CC=CC=C6C5(C)C)CC)Cl)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)

![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)








![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)

